![molecular formula C10H10N2O3S3 B2936508 2-((1-(Thiophen-2-ylsulfonyl)azetidin-3-yl)oxy)thiazole CAS No. 1797875-20-7](/img/structure/B2936508.png)
2-((1-(Thiophen-2-ylsulfonyl)azetidin-3-yl)oxy)thiazole
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Overview
Description
“2-((1-(Thiophen-2-ylsulfonyl)azetidin-3-yl)oxy)thiazole” is a chemical compound that contains a thiazole ring, which is a five-membered ring with one sulfur atom and one nitrogen atom . The compound also contains an azetidine ring, which is a four-membered ring with one nitrogen atom . The compound is part of a class of molecules that have potential applications in scientific research due to their complex structure.
Synthesis Analysis
The synthesis of thiazole derivatives often involves reactions such as donor-acceptor, nucleophilic, and oxidation reactions . For example, 2-amino 1,3,4 oxadiazole/thiadiazole conjugates can be synthesized by mixing semi/thio carbazides and sodium acetate with water and stirring well, followed by adding aldehydes in methanol at room temperature .Molecular Structure Analysis
The thiazole ring in the molecule is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Chemical Reactions Analysis
The thiazole ring has many reactive positions where various chemical reactions can take place . For instance, the C − H substitution reaction of thiazole by the catalysis of the palladium/copper system is carried out in the presence of tetrabutylammonium fluoride under mild conditions .Physical And Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Scientific Research Applications
Cardiovascular Applications
Thiazoles have been associated with cardiovascular benefits, including antihypertensive and antithrombotic activities. They can contribute to the management of blood pressure and prevent blood clots, which are essential in the treatment of cardiovascular diseases.
Each of these applications demonstrates the versatility of thiazole derivatives in scientific research and medicine. The compound “2-((1-(Thiophen-2-ylsulfonyl)azetidin-3-yl)oxy)thiazole” could potentially be modified to enhance these properties for specific therapeutic uses .
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities and can act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives are known to interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
Thiazole derivatives have been found to influence a variety of biochemical pathways, leading to their diverse biological activities .
Result of Action
Thiazole derivatives have been found to exhibit diverse biological activities, suggesting a wide range of potential molecular and cellular effects .
Future Directions
Thiazole derivatives have been identified as having potential in various fields such as immunostimulating, antimicrobial, and antioxidant activity . Therefore, future research could focus on exploring these potentials further and developing new molecules with potent antitumor, antioxidant, and antimicrobial activities .
properties
IUPAC Name |
2-(1-thiophen-2-ylsulfonylazetidin-3-yl)oxy-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O3S3/c13-18(14,9-2-1-4-16-9)12-6-8(7-12)15-10-11-3-5-17-10/h1-5,8H,6-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEPLBPUNUVKLBR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1S(=O)(=O)C2=CC=CS2)OC3=NC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((1-(Thiophen-2-ylsulfonyl)azetidin-3-yl)oxy)thiazole |
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